H-D-Met-OMe.HCl: A Technical Guide to its Chemical Properties, Structure, and Analysis
H-D-Met-OMe.HCl: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological relevance of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride). The information is intended to support research and development activities in the fields of medicinal chemistry, peptide synthesis, and metabolic studies.
Core Chemical Properties
H-D-Met-OMe.HCl is the hydrochloride salt of the methyl ester of D-methionine, a non-proteinogenic stereoisomer of the essential amino acid L-methionine.[1] As an amino acid derivative, it serves as a valuable building block in the synthesis of peptides and other complex organic molecules. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | D-Methionine methyl ester hydrochloride | [2] |
| Alternate Names | H-D-Met-OMe.HCl, (R)-2-amino-4-(methylthio)butanoic acid methyl ester hydrochloride | [1] |
| CAS Number | 69630-60-0 | [2] |
| Molecular Formula | C6H14ClNO2S | [3] |
| Molecular Weight | 199.70 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility | Soluble in DMSO (≥200 mg/mL) | [3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [3] |
Chemical Structure
The chemical structure of H-D-Met-OMe.HCl consists of a central chiral carbon atom with an R-configuration, bonded to an amino group (protonated as an ammonium chloride salt), a methyl ester group, a hydrogen atom, and an ethyl-methyl-sulfide side chain.
Caption: Chemical structure of H-D-Met-OMe.HCl.
Experimental Protocols
Synthesis of H-D-Met-OMe.HCl
A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol in the presence of a chlorinating agent, such as thionyl chloride or trimethylchlorosilane.[4][5][6]
Method 1: Using Thionyl Chloride
This procedure should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and the reaction evolves irritating gases.[7]
-
Suspend D-methionine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield H-D-Met-OMe.HCl as a white solid.
Method 2: Using Trimethylchlorosilane (TMSCl)
This method offers milder reaction conditions.[4]
-
To a stirred suspension of D-methionine (1 equivalent) in anhydrous methanol, slowly add trimethylchlorosilane (2 equivalents) at room temperature.[4]
-
Continue stirring the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization as described in Method 1.
Caption: General workflow for the synthesis of H-D-Met-OMe.HCl.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7-3.8 ppm), the alpha-proton (a multiplet around 4.1-4.2 ppm), the S-methyl protons (a singlet around 2.1 ppm), and the diastereotopic methylene protons of the side chain (multiplets between 2.0 and 2.7 ppm). The amino group protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester (around 170-172 ppm), the alpha-carbon (around 52-53 ppm), the methyl ester carbon (around 51-52 ppm), the side-chain carbons, and the S-methyl carbon (around 15 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of H-D-Met-OMe.HCl is expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching of the ammonium salt (broad band around 3000-3200 cm⁻¹)
-
C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹)
-
C=O stretching of the ester carbonyl group (strong absorption around 1740-1750 cm⁻¹)
-
N-H bending (around 1500-1600 cm⁻¹)
-
C-O stretching of the ester (around 1100-1300 cm⁻¹)
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value reflecting the mass of the free base (C6H13NO2S), which has a molecular weight of 163.24 g/mol .[8]
Biological Context and Significance
While L-amino acids are the primary building blocks of proteins, D-amino acids play various physiological roles.[9] D-methionine can be metabolized in the body, primarily through the action of D-amino acid oxidase (DAO), an enzyme that converts D-amino acids into their corresponding α-keto acids.[10] This α-keto acid of methionine can then be transaminated to form L-methionine, allowing it to enter the metabolic pathways of its L-enantiomer.[10] These pathways include protein synthesis and the production of important metabolites like S-adenosylmethionine (SAM), a universal methyl group donor.[11]
Caption: Simplified metabolic pathway of D-methionine.
References
- 1. D-Methionine | C5H11NO2S | CID 84815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Amino acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monarch Initiative [monarchinitiative.org]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pianetachimica.it [pianetachimica.it]
- 8. Methionine methyl ester | C6H13NO2S | CID 351663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
